molecular formula C29H38IOP B14289417 (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide CAS No. 113420-71-6

(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide

Cat. No.: B14289417
CAS No.: 113420-71-6
M. Wt: 560.5 g/mol
InChI Key: MFROXNOREXEVKN-UHFFFAOYSA-M
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Description

(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a 7-methoxy-3,7-dimethyloctyl chain, with an iodide ion as the counterion. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction scheme is as follows:

Ph3P+R-IPh3P-R+I\text{Ph}_3\text{P} + \text{R-I} \rightarrow \text{Ph}_3\text{P-R}^+ \text{I}^- Ph3​P+R-I→Ph3​P-R+I−

where Ph represents the phenyl group and R represents the 7-methoxy-3,7-dimethyloctyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The phosphonium group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form the corresponding phosphine.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as cyanide (CN⁻) or thiolate (RS⁻) can replace the iodide ion.

Major Products Formed

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine and the corresponding alkane.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide involves its interaction with cellular components due to its lipophilic cationic nature. The compound can penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The phosphonium group facilitates the targeting of the compound to specific molecular pathways, potentially disrupting mitochondrial function and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-3,7-dimethyloctyl)(triphenyl)phosphanium iodide is unique due to its specific alkyl chain, which imparts distinct lipophilicity and reactivity. This makes it particularly useful in applications requiring mitochondrial targeting and specific chemical transformations.

Properties

CAS No.

113420-71-6

Molecular Formula

C29H38IOP

Molecular Weight

560.5 g/mol

IUPAC Name

(7-methoxy-3,7-dimethyloctyl)-triphenylphosphanium;iodide

InChI

InChI=1S/C29H38OP.HI/c1-25(15-14-23-29(2,3)30-4)22-24-31(26-16-8-5-9-17-26,27-18-10-6-11-19-27)28-20-12-7-13-21-28;/h5-13,16-21,25H,14-15,22-24H2,1-4H3;1H/q+1;/p-1

InChI Key

MFROXNOREXEVKN-UHFFFAOYSA-M

Canonical SMILES

CC(CCCC(C)(C)OC)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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